molecular formula C13H17ClN2O B5801086 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine

1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine

Cat. No. B5801086
M. Wt: 252.74 g/mol
InChI Key: UOHDJYACZDKYJZ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CMMP is a piperazine derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been found to have a low toxicity profile in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant changes in blood chemistry parameters. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, studies are needed to determine the optimal dosage and dosing regimen for 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in various applications.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 144-146°C.

Scientific Research Applications

1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in drug development. In preclinical studies, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHDJYACZDKYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone

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